molecular formula C20H11Cl2N8Na3O10S3 B1607117 Reactive orange 86 CAS No. 57359-00-9

Reactive orange 86

Cat. No.: B1607117
CAS No.: 57359-00-9
M. Wt: 759.4 g/mol
InChI Key: CMCWJAWGROJDDZ-UHFFFAOYSA-K
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Description

Origins and Early Development

The historical trajectory of Reactive Orange 86 is intrinsically linked to the broader development of reactive dyes, which emerged as a revolutionary class of colorants in the mid-twentieth century. The foundational discoveries leading to reactive dyes can be traced to 1923, when Ciba Chemical Company first identified that acidic monochlorotriazine dyes possessed the capability to color wool fibers. However, the breakthrough that directly enabled the development of compounds like this compound occurred in 1954, when researchers I.D. Rattee and W.E. Stephen at Imperial Chemical Industries in the United Kingdom discovered that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions.

This pivotal discovery established the theoretical foundation for reactive dye chemistry and led to the filing of the first patents for reactive dyes, setting the stage for commercial development. The subsequent exploitation of the dichlorotriazine reactive system facilitated parallel development of related compounds, including the less reactive monochlorotriazine dyes that could be readily synthesized through substitution reactions between arylamines and dichlorotriazine precursors. The evolution from these early developments to modern compounds like this compound represents decades of systematic optimization and chemical engineering.

Chemical Classification Framework

This compound occupies a specific position within the broader classification system of reactive dyes. According to established taxonomic frameworks, the compound belongs to the halogenated heterocycle category of reactive dyes, specifically featuring dichlorotriazine functional groups. This classification system organizes reactive dyes based on their reactive components, with dichlorotriazine dyes representing highly reactive species that typically operate at temperatures between 30 and 40 degrees Celsius.

The compound further classifies as an azo dye based on its molecular structure, which contains the characteristic nitrogen-nitrogen double bond (-N=N-) linkage. This dual classification as both a reactive dye and an azo dye defines its chemical behavior and application characteristics. Within the functional group classification system, this compound is categorized as a monofunctional reactive dye, containing one primary reactive center represented by the dichlorotriazine moiety.

Properties

CAS No.

57359-00-9

Molecular Formula

C20H11Cl2N8Na3O10S3

Molecular Weight

759.4 g/mol

IUPAC Name

trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C20H14Cl2N8O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28);;;/q;3*+1/p-3

InChI Key

CMCWJAWGROJDDZ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS No.

57359-00-9
83929-91-3

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Applications in Textile Industry

1. Dyeing of Cellulosic Fibers

  • RO86 is primarily used for dyeing cotton and other cellulosic fibers. The dye forms covalent bonds with the fabric, resulting in vibrant and long-lasting colors. The dyeing process is typically executed under alkaline conditions to enhance the reactivity of the dye with the fiber .

2. Color Fastness

  • The performance of RO86 in terms of color fastness is notable. According to ISO standards, it exhibits:
    • Light Fastness: Grade 6
    • Perspiration Fastness: Grade 5
    • Soaping Fastness: Grade 5
    • Oxygen Bleaching: Grade 4-5 (alkali) .

Environmental Applications

1. Phytoremediation

  • Recent studies have explored the use of RO86 in phytoremediation processes, where plants are utilized to remove or degrade contaminants from soil and water. The dye's recalcitrant nature poses challenges; however, certain plant species have demonstrated capabilities to absorb and metabolize azo dyes effectively .

2. Constructed Wetlands

  • Research indicates that constructed wetlands planted with specific species like cattail and papyrus can effectively remove reactive dyes such as RO86 from wastewater. The main removal mechanism identified is plant uptake, which significantly contributes to the reduction of dye concentration in treated effluents .

Case Studies

Study Focus Findings
Synthesis and Application Synthesis of a heterobifunctional reactive dye for cottonDemonstrated improved dyeing efficiency under controlled conditions, with enhanced colorfastness properties .
Phytoremediation Study Removal of this compound using constructed wetlandsAchieved significant reduction in dye concentration through plant uptake mechanisms over a 90-day period .
Environmental Impact Assessment Evaluation of azo dye toxicity on aquatic ecosystemsHighlighted potential toxic effects on aquatic life, emphasizing the need for effective remediation strategies .

Preparation Methods

Core Synthesis Pathway

The preparation involves a multi-step process combining diazotization, coupling, and heterobifunctional group attachment:

a. Diazotization of Primary Amine

  • Reactants : 4-Aminophenyl-β-acetosaethylsulfone or Sulpho Tobias Acid.
  • Conditions :
    • Temperature: 0–5°C (ice bath).
    • Acid medium: 35% HCl (10.9–16.8 mL per 0.05 mol amine).
    • Diazotizing agent: Sodium nitrite (1.8–6.9 g).
  • Key step : Excess nitrous acid is neutralized with sulfamic acid.

b. Coupling with Naphthalene Sulfonic Acid Derivatives

  • Coupling agent : 7-Amino-4-hydroxy-2-naphthalene sulfonic acid or J-acid derivatives.
  • pH control : Adjusted to 5–6.5 using Na₂CO₃ or NaOH.
  • Temperature : Maintained at 0–5°C during reaction.

c. Heterobifunctional Group Attachment

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity Source
Temperature 0–5°C (diazotization)
35–40°C (condensation)
Prevents byproduct formation
pH 5–6.5 (coupling)
6–7 (condensation)
Ensures reactive group stability
Molar ratio (amine:NaNO₂) 1:1.05–1.1 Maximizes diazotization efficiency
Salting-out agent 20% KCl or NaCl Enhances dye precipitation

Purification and Isolation

  • Salting-out : Potassium chloride (200 g per batch) precipitates the dye.
  • Filtration and washing : Microfiltration, ultrafiltration, and nanofiltration remove unreacted intermediates.
  • Drying : Spray-drying or vacuum drying produces a powder with 25% solid content.

Analytical Validation

  • Chromatography : Gas chromatography (GC) and liquid chromatography (LC) confirm molecular weight and purity.
  • Spectroscopy :
    • UV-Vis: λₘₐₓ at 420–480 nm (orange spectrum).
    • Fluorescence: Used to detect trace impurities.
  • Fastness testing : ISO-compliant evaluations show >4/5 ratings for wash and light fastness.

Comparative Performance Data

Property Synthesized RO86 Commercial Analog Source
Color yield (K/S) 18.2 17.8
Wash fastness 4/5 4/5
Reaction efficiency 89% 85%

Q & A

Q. How can researchers enhance the reproducibility of spectrophotometric assays for this compound in heterogeneous matrices?

  • Methodological Answer: Standardize sample pretreatment (e.g., filtration, centrifugation) to minimize turbidity interference. Validate wavelength selection via full-spectrum scans and correct for background absorbance using blank matrices. Perform inter-laboratory comparisons and report detailed metadata (e.g., instrument calibration dates, cuvette path lengths) .

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